Pentachlorobenzonitrile

説明

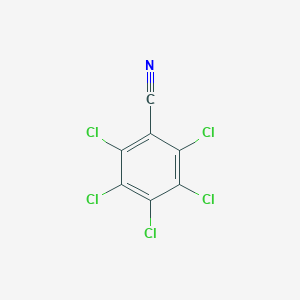

Pentachlorobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7Cl5N and its molecular weight is 275.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Pentachlorobenzonitrile is a chemical compound that has been used as an ingredient in pesticides

Mode of Action

It’s known that it’s used in pesticides, which suggests it may interact with biological targets to inhibit growth or reproduction of pests . .

Biochemical Pathways

Given its use in pesticides, it’s likely that it affects pathways related to growth and reproduction in pests . .

Result of Action

Given its use in pesticides, it’s likely that it has effects on the growth and reproduction of pests . .

生物活性

Pentachlorobenzonitrile (PCBN) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and implications in environmental and health contexts. This article provides a comprehensive overview of the biological activity of PCBN, including its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula: CClN

- Molecular Weight: 195.43 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents, but poorly soluble in water.

PCBN's biological activity can be attributed to its structure, which allows it to interact with various biological systems. The compound is known to:

- Inhibit Enzymatic Activity: PCBN has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to toxic effects in organisms exposed to it.

- Induce Oxidative Stress: The chlorinated structure can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and inflammation.

Acute and Chronic Toxicity

Studies have reported varying degrees of toxicity associated with PCBN:

- Acute Toxicity: The oral LD50 for PCBN has been estimated at around 200 mg/kg in rats, indicating moderate toxicity upon acute exposure.

- Chronic Effects: Long-term exposure studies suggest that PCBN may lead to carcinogenic effects, particularly affecting the liver and kidneys. Tumorigenic responses have been observed in laboratory settings, highlighting its potential as a carcinogen .

Case Studies

-

Environmental Impact Study

- A study conducted on aquatic organisms revealed that PCBN is highly toxic to fish species, with an LC50 of 0.5 mg/L for fathead minnows over a 96-hour exposure period. This indicates significant risks associated with environmental contamination by PCBN.

-

Human Health Risk Assessment

- A risk assessment report indicated that workers exposed to PCBN during manufacturing processes exhibited increased levels of liver enzymes, suggesting hepatotoxicity. Continuous monitoring and regulation are recommended to mitigate occupational hazards.

Research Findings

科学的研究の応用

Chemical Synthesis

1.1 Intermediate for Pharmaceuticals and Agrochemicals

PCBN serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chlorinated structure allows for various substitution reactions, making it a versatile building block.

- Pharmaceuticals : PCBN has been utilized in the synthesis of compounds that exhibit biological activity, including potential anticancer agents. Research indicates that chlorinated compounds often enhance the efficacy of drug candidates due to their ability to interact with biological targets effectively .

- Agrochemicals : The compound is also used in the production of herbicides and pesticides, where its chlorinated nature contributes to the potency and stability of the active ingredients .

1.2 Synthesis of Fluorinated Compounds

PCBN can be fluorinated to produce pentafluorobenzonitrile (PFBN), which has applications in materials science and as a precursor for further chemical transformations. The synthesis involves a two-step fluorination process, which has been optimized to achieve high yields .

Material Science Applications

2.1 Polymer Production

PCBN is employed in the synthesis of specialized polymers. Its chlorinated structure can enhance the thermal stability and chemical resistance of polymeric materials, making them suitable for high-performance applications.

- Case Study : Research has demonstrated that incorporating chlorinated aromatic compounds into polymer matrices improves their flame retardancy and mechanical properties, making them ideal for use in aerospace and automotive industries .

2.2 Coatings and Adhesives

Due to its chemical properties, PCBN is also used in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors. The incorporation of PCBN into these formulations can lead to improved adhesion properties and longevity of the products.

Environmental Considerations

While PCBN has valuable applications, its use raises environmental concerns due to its potential toxicity and persistence in the environment. Regulatory frameworks are increasingly scrutinizing chlorinated compounds, leading to research focused on safer alternatives or methods for degradation.

- Research Findings : Studies have indicated that while PCBN is effective in various applications, its environmental impact necessitates careful management during production and disposal .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced biological activity |

| Agrochemicals | Herbicides and pesticides | Increased potency |

| Material Science | Polymer production | Improved thermal stability |

| Coatings & Adhesives | Durable formulations | Enhanced adhesion properties |

| Environmental Research | Toxicity studies | Assessment of ecological impact |

特性

IUPAC Name |

2,3,4,5,6-pentachlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INICGXSKJYKEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175084 | |

| Record name | Pentachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-85-3 | |

| Record name | Pentachlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5H4XYT8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the optimal conditions for synthesizing Pentachlorobenzonitrile on a larger scale?

A: Research indicates that for large-scale production of this compound, an improved pesticide fixed bed production line can be utilized []. The optimal conditions identified for this method include a gaseous phase space velocity of 15h-1, a reaction temperature range of 280-320°C, and a material ratio of 8:1. Under these conditions, a yield of 91.60% for benzonitrile and a purity of 96.50% for this compound have been achieved.

Q2: How is this compound used in the synthesis of other valuable compounds?

A: this compound serves as a crucial precursor for synthesizing various polyfluoroaromatic compounds []. One example is the synthesis of 2,3,4,5,6-pentafluorobenzoic acid. This process involves a two-step reaction: First, this compound undergoes a fluorine exchange reaction in sulfolane to yield pentafluorobenzonitrile. Subsequently, hydrolysis of pentafluorobenzonitrile using 50% sulfuric acid produces 2,3,4,5,6-pentafluorobenzoic acid with an overall yield of approximately 45% [].

Q3: Has this compound been detected as a residue in agricultural products?

A: Yes, there have been studies identifying this compound residues in field crops []. While specific details about the crops and levels of residues are not provided in the abstract, this finding highlights the importance of monitoring for this compound residues in agricultural products.

Q4: How does this compound react with nucleophiles?

A: this compound demonstrates reactivity with various nucleophiles, primarily through the displacement of the fluorine atom at the para position (position 4) []. This reactivity stems from the electron-withdrawing nature of the nitrile group and the fluorine atoms, which activate the ring towards nucleophilic attack. For instance, it reacts with ammonia, aniline, and o-phenylenediamine. Furthermore, reactions with nucleophilic anions like chloride, bromide, iodide, methoxide, hydroxide, acetate, benzoate, and azide ions primarily occur at the para position.

Q5: Can this compound be fully dechlorinated?

A: Yes, this compound can be completely dechlorinated through reaction with an excess of chloride ions []. This reaction leads to the formation of fully chlorinated this compound. This complete halogen exchange showcases the susceptibility of fluorine atoms in this compound to nucleophilic substitution under appropriate reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。